CFI-400437
Description
CFI-400437 is an indolocarbazole-derived ATP-competitive kinase inhibitor with high selectivity for Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and genomic stability. It exhibits potent inhibitory activity against PLK4, with an IC50 of 1.55 nM . Beyond PLK4, this compound also inhibits Aurora kinases (AURKA, AURKB, AURKC) and other kinases like FLT-3 and KDR at higher concentrations, contributing to its broad antiproliferative effects . Preclinical studies demonstrate its efficacy in reducing tumor growth in breast cancer xenograft models and inducing polyploidy in embryonal brain tumor (EBT) cell lines .
Properties
CAS No. |
1169211-37-3 |
|---|---|
Molecular Formula |
C29H28N6O2 |
Molecular Weight |
492.58 |
IUPAC Name |
5-Methoxy-3-(3-{2-[6-(4-methyl-piperazin-1-yl)-pyridin-3-yl]-vinyl}-1H-indazol-6-ylmethylene)-1,3-dihydro-indol-2-one |
InChI |
InChI=1S/C29H28N6O2/c1-34-11-13-35(14-12-34)28-10-5-19(18-30-28)4-8-26-22-7-3-20(16-27(22)33-32-26)15-24-23-17-21(37-2)6-9-25(23)31-29(24)36/h3-10,15-18H,11-14H2,1-2H3,(H,31,36)(H,32,33)/b8-4+,24-15- |
InChI Key |
GBUDRABUNBYJKG-NPNRQVEVSA-N |
SMILES |
O=C1NC2=C(C=C(OC)C=C2)/C1=C/C3=CC4=C(C=C3)C(/C=C/C5=CC=C(N6CCN(C)CC6)N=C5)=NN4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CFI400437; CFI 400437; CFI-400437 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
CFI-400437 is synthesized through a multi-step process involving the formation of an indolequinone core. The synthetic route typically includes the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis reaction, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Quinone Formation: The indole core is then oxidized to form the quinone moiety. This step usually involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Functional Group Modifications: Various functional groups are introduced to the indolequinone core through reactions such as alkylation, acylation, and halogenation to achieve the desired structure of this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
CFI-400437 undergoes several types of chemical reactions, including:
Oxidation: The quinone moiety can undergo further oxidation to form various oxidized derivatives.
Reduction: The quinone moiety can also be reduced to form hydroquinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and halogens.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted indolequinone derivatives .
Scientific Research Applications
CFI-400437 has a wide range of scientific research applications, including:
Cancer Research: this compound has shown potent anti-cancer activity in various cancer cell lines, including breast cancer, lung cancer, and colorectal cancer.
Cell Cycle Studies: this compound is used to study the role of PLK4 in cell cycle regulation and centrosome duplication.
Drug Development: This compound serves as a lead compound for the development of new PLK4 inhibitors with improved efficacy and selectivity.
Biological Studies: This compound is used in various biological studies to investigate the effects of PLK4 inhibition on cellular processes such as apoptosis, proliferation, and differentiation.
Mechanism of Action
CFI-400437 exerts its effects by inhibiting the activity of PLK4, a serine/threonine kinase involved in centrosome duplication and cell cycle regulation. By binding to the ATP-binding site of PLK4, this compound prevents the phosphorylation of downstream substrates, leading to cell cycle arrest and apoptosis in cancer cells . The inhibition of PLK4 also disrupts centrosome duplication, resulting in abnormal cell division and reduced tumor growth .
Comparison with Similar Compounds
Inhibitory Potency and Selectivity
The table below compares CFI-400437 with other PLK4 inhibitors and cross-reactive kinase inhibitors:
Key Findings :
- This compound has the lowest PLK4 IC50 (1.55 nM), outperforming centrinone (2.71 nM) and CFI-400945 (4.85 nM) .
- Centrinone and centrinone B exhibit superior PLK4 specificity but lack activity against AURKs, which may reduce off-target toxicity but limit polyploidy induction in cancer cells .
- Axitinib, though less potent against PLK4 (IC50 = 6.51 nM), is clinically approved for renal cell carcinoma and serves as a structural template for PLK4 inhibitors .
Physicochemical Properties and Brain Exposure
Key Findings :
- This compound and centrinone have suboptimal brain exposure due to high TPSA and moderate cLogP .
- KW-2449 , a CFI-400945 analog, shows favorable cLogP (3.80) and TPSA (78.9 Ų), predicting better BBB penetration but at the cost of reduced PLK4 selectivity .
Phenotypic Effects in Cancer Models
Key Findings :
- This compound uniquely induces polyploidy via AURKB inhibition, a mechanism absent in centrinone-treated cells .
- Centrinone triggers G1 arrest without polyploidy, highlighting its reliance on PLK4-specific pathways .
Clinical and Preclinical Development
- This compound: Demonstrated efficacy in reducing tumor growth in xenograft models but faces challenges in CNS applications due to poor BBB penetration .
- Alisertib : Advanced to Phase II trials for AURKA-driven cancers but exhibits weak PLK4 inhibition .
- Axitinib : Repurposed as a PLK4 inhibitor but primarily used for its anti-angiogenic effects in renal cancer .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
